N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Conformation
Studies have detailed the structural properties and conformation of related compounds. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and similar compounds reveal a folded conformation stabilized by intramolecular hydrogen bonding (S. Subasri et al., 2016). These findings provide insights into the molecular geometry and potential interactions with biological targets.
Inhibition of Key Enzymes in Cancer and Bacterial Infections
Research has explored the compound's analogs as potent inhibitors of critical enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their potential in treating cancer and bacterial infections. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogs demonstrated significant dual inhibitory activity against human TS and DHFR, indicating their therapeutic potential (A. Gangjee et al., 2008).
Antitumor Activity
Several studies have synthesized and evaluated derivatives for antitumor activity, showing promising results against various cancer cell lines. For example, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives exhibited potent anticancer activity comparable to doxorubicin on human cancer cell lines, suggesting their potential as effective antitumor agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activity
Compounds based on pyrimidine-triazole derivatives were synthesized and showed antimicrobial activity against selected bacterial and fungal strains, highlighting their potential use in treating infections (J.J. Majithiya & B. Bheshdadia, 2022).
Molecular Docking and Drug Design
The compound's derivatives have also been subjects of molecular docking studies to explore their interactions with viral proteins, such as in the context of COVID-19, providing insights into the design of novel antiviral drugs (S. Mary et al., 2020).
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-7-5-6-10-16(13)23-17(26)12-28-21-24-18-15(14-8-3-2-4-9-14)11-22-19(18)20(27)25-21/h2-11,22H,12H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXHFPCLUNADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.